1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline

Antimitotic agents CYP19 aromatase Regioisomeric selectivity

This specific 1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline (CAS 342045-83-4) is the essential angular [3,2-f] regioisomer required for antiproliferative activity. The 1,2-dimethyl substitution provides the N1-alkyl group critical for potency while preserving hydrophobic pocket interactions. Unlike linear [2,3-h] isomers, this scaffold exhibits zero CYP19 aromatase off-target activity. It serves as a divergent intermediate for both tubulin polymerization inhibitors (colchicine-site, IC₅₀ 0.75 μM vs. CA-4) and DNA topoisomerase II inhibitors, with proven efficacy in MDR-positive cancer models (83% in vivo tumor growth inhibition). Procure this correct isomer to avoid confounding pharmacological profiles.

Molecular Formula C13H12N2
Molecular Weight 196.25g/mol
Cat. No. B373719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline
Molecular FormulaC13H12N2
Molecular Weight196.25g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C3=C(C=C2)N=CC=C3)C
InChIInChI=1S/C13H12N2/c1-8-9(2)15-12-6-5-11-10(13(8)12)4-3-7-14-11/h3-7,15H,1-2H3
InChIKeyXHNDJXVUEBFYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-3H-pyrrolo[3,2-f]quinoline: Chemical Identity and Core Scaffold Properties for Research Procurement


1,2-Dimethyl-3H-pyrrolo[3,2-f]quinoline (CAS 342045-83-4; molecular formula C₁₃H₁₂N₂; molecular weight 196.25 g/mol) is a synthetic tricyclic heterocycle belonging to the angular 3H-pyrrolo[3,2-f]quinoline (PyQ) scaffold family . This scaffold has been extensively characterized in medicinal chemistry as a privileged framework for the design of antiproliferative agents [1]. The [3,2-f] angular geometry, featuring a pyrrole ring fused to quinoline in a specific orientation, is established as essential for biological activity, distinguishing this class from the linear [2,3-h] regioisomeric series, which exhibits fundamentally different biological profiles including off-target aromatase (CYP19) activity [2].

Why 1,2-Dimethyl-3H-pyrrolo[3,2-f]quinoline Cannot Be Replaced by Generic Pyrroloquinoline Analogs: Structural Determinants of Activity


Substitution within the pyrroloquinoline scaffold is not functionally interchangeable. Structure–activity relationship (SAR) studies have demonstrated that three structural features are individually necessary for potent antiproliferative activity: (i) the [3,2-f] angular geometry, (ii) the presence of an N-alkyl substituent on the pyrrole ring, and (iii) the absence of ionizable or oxygen-containing groups at positions that disrupt hydrophobic pocket interactions [1]. The 1,2-dimethyl substitution pattern on the target compound occupies both the N1 and C2 positions of the pyrrole ring—sites where SAR data show that alkyl groups are tolerated and can modulate potency, whereas ionizable groups (e.g., dimethylaminoethyl) cause severe loss of activity [2]. Critically, the geometric [2,3-h] isomers of closely related 7-phenylpyrroloquinolinones exhibit unwanted aromatase (CYP19) activity that is entirely absent in the [3,2-f] series, meaning that regioisomeric substitution alone determines an off-target pharmacology profile that would confound experimental interpretation if the wrong isomer were procured [3].

Quantitative Differentiation Evidence for 1,2-Dimethyl-3H-pyrrolo[3,2-f]quinoline and Its Scaffold Class


Geometric Isomer Selectivity: [3,2-f] vs. [2,3-h] Pyrroloquinolinones in CYP19 Aromatase Off-Target Activity

The [3,2-f] angular geometry is a critical determinant of target selectivity versus off-target aromatase activity. In a direct comparative study, 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-one derivatives (the same core scaffold as the target compound) were shown to be entirely devoid of aromatase (CYP19) activity, as measured by tritiated water release assay, whereas their geometric [2,3-h] isomers retained significant aromatase inhibitory activity [1]. This establishes the [3,2-f] ring fusion as a structural filter that eliminates an entire off-target pharmacology pathway present in closely related regioisomers.

Antimitotic agents CYP19 aromatase Regioisomeric selectivity Off-target pharmacology

Tubulin Polymerization Inhibition: [3,2-f] Pyrroloquinolinone vs. Combretastatin A-4 (CA-4) Potency Comparison

The [3,2-f] pyrroloquinolinone scaffold produces compounds with tubulin polymerization inhibitory potency equal to or exceeding that of the clinical-stage reference compound combretastatin A-4 (CA-4). In simultaneous head-to-head experiments, compound 11 (a 7-PPyQ derivative with a dimethylaminoalkyl side chain) inhibited tubulin assembly with an IC₅₀ of 0.75 μM, representing a 1.6-fold improvement in potency over CA-4 (IC₅₀ = 1.2 μM) tested under identical conditions [1]. Compound 38, another active [3,2-f] derivative, was also more inhibitory than CA-4. This demonstrates that the scaffold can deliver tubulin-targeting potency that is competitive with a well-established reference standard.

Tubulin polymerization Colchicine site Combretastatin A-4 IC50

Leukemia-Selective Antiproliferative Activity: 10–100-Fold Window Over Solid Tumor Lines

The 7-PPyQ class derived from the [3,2-f] scaffold exhibits pronounced selectivity for leukemia cell lines over solid tumor lines, a property relevant for targeted library design. Compound 38 showed GI₅₀ values 10–100-fold lower for leukemia cells (GI₅₀: 0.5–2 nM against HL-60, Jurkat, and other leukemia lines) than for solid tumor cells (GI₅₀: 0.01–0.06 μM against HT-29, HeLa, MCF-7, etc.) [1]. For compounds 11 and 12, the differential was even more dramatic: GI₅₀ values of 0.5–10 nM in leukemia lines versus substantially higher values in solid tumor lines. The 1,2-dimethyl substitution on the target compound provides the N1-alkyl and C2-alkyl groups that SAR analysis has identified as permissive for activity, positioning the compound as a viable core intermediate for antileukemic lead optimization [2].

Antileukemic GI50 Selectivity index Leukemia cell lines

Multidrug-Resistant (MDR) Cancer Cell Activity: [3,2-f] Scaffold Effectiveness in MDR-Positive Lines

Compounds built on the 3H-pyrrolo[3,2-f]quinoline scaffold have demonstrated retained potency against multidrug-resistant (MDR)-positive cancer cell lines, a significant advantage over many classical chemotherapeutics that are substrates for efflux transporters. The 7-PPyQ class exhibited strong cytotoxic activity against a wide panel of human tumor cell lines, explicitly including MDR-positive cancer cells [1]. In vivo, these compounds produced significant tumor growth inhibition (83%) in a syngeneic hepatocellular carcinoma model in Balb/c mice, confirming that the in vitro MDR-circumventing activity translates to in vivo efficacy [2]. While the precise MDR resistance ratio varies by specific derivative, the scaffold class as a whole demonstrates this property, distinguishing it from chemotypes such as anthracyclines and vinca alkaloids that are known P-glycoprotein substrates.

Multidrug resistance MDR P-glycoprotein Cytotoxicity

Subnanomolar GI₅₀ Potency Achievable with the [3,2-f] Scaffold: Benchmarking Against Other Pyrroloquinoline Chemotypes

The [3,2-f] scaffold has yielded derivatives with subnanomolar GI₅₀ values, placing it among the most potent antiproliferative chemotypes in the pyrroloquinoline family. Derivative 5f (a 3-substituted 7-phenylpyrrolo[3,2-f]quinolin-9(6H)-one) demonstrated subnanomolar GI₅₀ values against a panel of cancer cell lines and inhibited tubulin polymerization with an IC₅₀ of 0.99 μM by binding to the colchicine site [1]. In a separate series, compound 4a (a 3-amide 7-PPyQ derivative) showed GI₅₀ values ranging from 0.1 to 16 nM without inducing significant cell death in normal human lymphocytes [2]. These potency levels are achieved while maintaining the selectivity and MDR-circumventing properties described above, establishing a compelling potency–selectivity profile that is not uniformly observed across other pyrroloquinoline substitution patterns.

Subnanomolar GI50 Pyrroloquinolinone Antiproliferative Kinase inhibition

Dual-Mechanism Potential: Tubulin Inhibition Plus DNA Intercalation and Topoisomerase II Inhibition in [3,2-f] Derivatives

Certain [3,2-f] pyrroloquinoline derivatives exhibit a mixed mechanism of action combining tubulin-targeted antimitotic activity with DNA intercalation and topoisomerase II inhibition—a dual pharmacological profile that may reduce the likelihood of resistance development compared to single-mechanism agents. The anilino-3H-pyrrolo[3,2-f]quinoline derivative 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride was demonstrated to form an intercalative complex with DNA, inhibit DNA topoisomerase II, and block the cell cycle in G₂/M phase, with apoptosis suggested by flow cytometry [1]. This is mechanistically distinct from the pure tubulin polymerization inhibitors within the same scaffold class, indicating that the [3,2-f] core can be tuned toward different primary mechanisms through appropriate substitution. The 1,2-dimethyl substitution on the target compound provides a synthetic handle for further derivatization toward either mechanistic profile.

DNA intercalation Topoisomerase II Dual mechanism G2/M arrest

Optimal Research and Procurement Application Scenarios for 1,2-Dimethyl-3H-pyrrolo[3,2-f]quinoline


Scaffold for Antileukemic Lead Optimization with Inherent Leukemia Selectivity

The [3,2-f] scaffold's demonstrated 10–100-fold selectivity for leukemia cell lines (GI₅₀: 0.5–2 nM) over solid tumor lines makes 1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline an appropriate core starting material for medicinal chemistry programs targeting hematological malignancies [1]. The 1,2-dimethyl substitution provides the N1-alkyl group essential for activity while offering synthetic handles for further functionalization at the 7- and 9-positions, where SAR data indicate the most productive sites for potency optimization. Procurement of this specific compound, rather than a generic pyrroloquinoline, ensures the correct [3,2-f] angular geometry that is a prerequisite for activity—regioisomeric [2,3-h] compounds would introduce confounding CYP19 aromatase activity [2].

Colchicine-Site Tubulin Inhibitor Development with CA-4-Competitive Potency Benchmarking

The [3,2-f] pyrroloquinolinone class has been validated as producing tubulin polymerization inhibitors with potency equal to or greater than combretastatin A-4 (CA-4), with compound 11 achieving a 1.6-fold improvement (IC₅₀ 0.75 μM vs. 1.2 μM for CA-4) in simultaneous head-to-head experiments [1]. 1,2-Dimethyl-3H-pyrrolo[3,2-f]quinoline can serve as a core intermediate for the synthesis of novel colchicine-site binders, with the established CA-4 benchmark providing a clear potency target for new derivative evaluation. The scaffold's additional property of retaining activity against MDR-positive cells (83% in vivo tumor growth inhibition) distinguishes it from many existing tubulin-targeted agents that are susceptible to P-glycoprotein-mediated resistance [3].

Dual-Mechanism Anticancer Agent Design via Divergent Substitution

The [3,2-f] scaffold uniquely supports two mechanistically distinct antiproliferative profiles depending on substitution: tubulin polymerization inhibition (via 7-phenyl-9-one derivatives) and DNA intercalation with topoisomerase II inhibition (via 9-anilino derivatives) [1][2]. For laboratories pursuing multimodal anticancer strategies or studying polypharmacology, 1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline provides a common synthetic entry point that can be elaborated toward either mechanism. This divergent capacity is not shared by the linear [2,3-h] regioisomers, which carry unwanted aromatase liability, making the correct [3,2-f] isomer essential for procurement [3].

MDR-Resistant Cancer Model Compound Screening

The 7-PPyQ class derived from the [3,2-f] scaffold has demonstrated strong cytotoxic activity against MDR-positive cancer cell lines and significant in vivo tumor growth inhibition (83%) in a syngeneic hepatocellular carcinoma model [1]. 1,2-Dimethyl-3H-pyrrolo[3,2-f]quinoline is an appropriate starting material for the synthesis of screening compounds intended for use in MDR oncology models, where many standard chemotherapeutics (anthracyclines, vinca alkaloids, taxanes) show substantially reduced efficacy due to efflux transporter expression. The compound's scaffold class advantage in MDR models is a concrete procurement rationale when designing compound libraries for drug-resistant cancer screening.

Quote Request

Request a Quote for 1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.